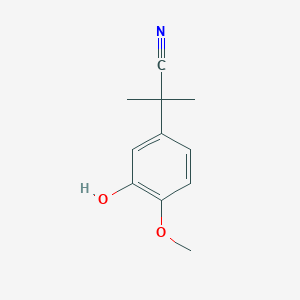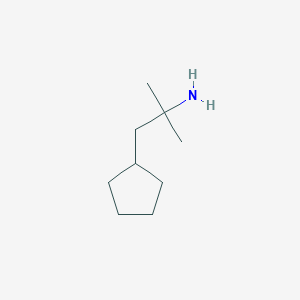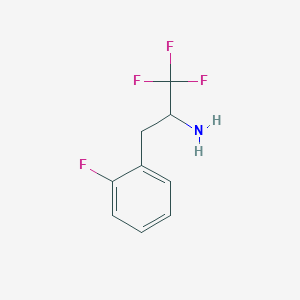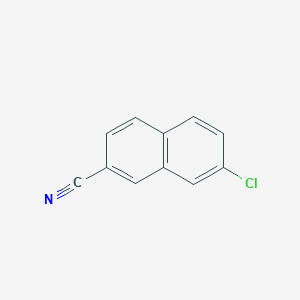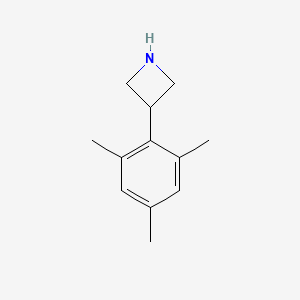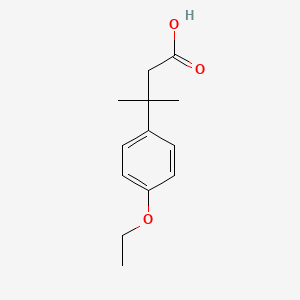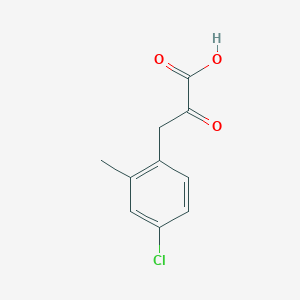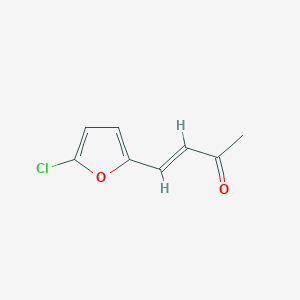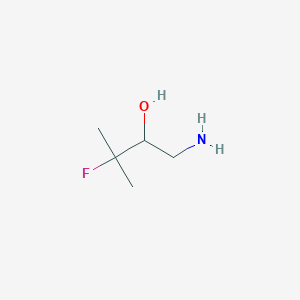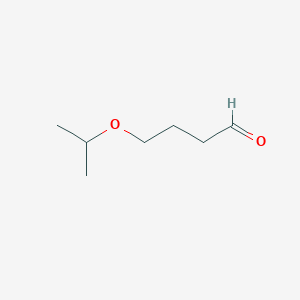
4-(Propan-2-yloxy)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Propan-2-yloxy)butanal is an organic compound that belongs to the class of aldehydes and ethers It is characterized by the presence of an aldehyde group (-CHO) and an ether group (-O-) within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Propan-2-yloxy)butanal involves the hydroalkoxylation of 3-buten-2-ol. In this process, 3-buten-2-ol is reacted with an alcohol in the presence of a catalyst such as ruthenium and a base like potassium tert-butoxide under an inert atmosphere . The reaction conditions typically involve degassing the mixture and purging it with argon to ensure an oxygen-free environment.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the choice of solvents and purification methods can be tailored to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Propan-2-yloxy)butanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used under basic conditions to substitute the ether group.
Major Products Formed
Oxidation: 4-(Propan-2-yloxy)butanoic acid.
Reduction: 4-(Propan-2-yloxy)butanol.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Propan-2-yloxy)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and ethers.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(Propan-2-yloxy)butanal involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, while the ether group can undergo cleavage under acidic or basic conditions. These reactions can lead to the formation of various products that can interact with biological targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Propan-2-yloxy)butanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
4-(Propan-2-yloxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-(Propan-2-yloxy)benzamide: Contains a benzamide group instead of an aldehyde group.
Uniqueness
4-(Propan-2-yloxy)butanal is unique due to the presence of both an aldehyde and an ether group within its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research applications.
Eigenschaften
Molekularformel |
C7H14O2 |
|---|---|
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
4-propan-2-yloxybutanal |
InChI |
InChI=1S/C7H14O2/c1-7(2)9-6-4-3-5-8/h5,7H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
HJIKANIBQGHTRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


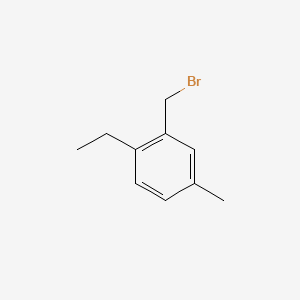
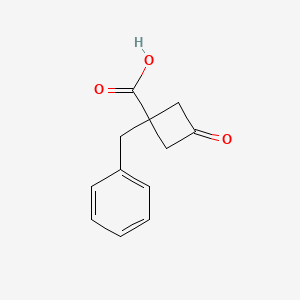
![3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13611552.png)
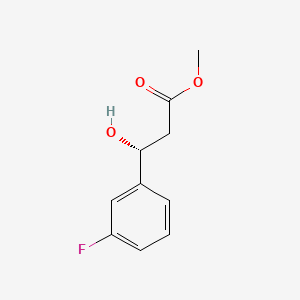
![tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B13611560.png)
